

A Comparative Guide to the Validation of Analytical Methods for Fluvoxamine Quantification

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Compound of Interest

Compound Name: *Fluvoxketone*

Cat. No.: *B195942*

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For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of validated analytical methods for the quantification of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The comparison focuses on performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Overview of Analytical Techniques

Several analytical techniques have been successfully validated for the quantification of Fluvoxamine in pharmaceutical formulations and biological matrices. The most common methods include:

- **UV-Visible Spectrophotometry:** A simple and cost-effective method suitable for routine quality control of bulk drugs and dosage forms.
- **High-Performance Liquid Chromatography with UV detection (HPLC-UV):** A widely used, robust, and reliable method offering good selectivity and sensitivity for the analysis of Fluvoxamine in various matrices.
- **Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):** A highly sensitive and selective method, ideal for bioanalytical studies requiring the

quantification of low concentrations of Fluvoxamine in complex biological fluids.

Performance Comparison of Validated Methods

The following tables summarize the key performance parameters of different analytical methods for Fluvoxamine quantification, providing a clear comparison of their capabilities.

Table 1: Comparison of UV-Visible Spectrophotometric Methods

Parameter	Method 1	Method 2
Wavelength (λ_{max})	256 nm[1]	246 nm[2]
Linearity Range	5-30 $\mu\text{g/mL}$ [1]	5-25 $\mu\text{g/mL}$ [2]
Correlation Coefficient (r^2)	0.999[1]	0.9999[2]
Accuracy (% Recovery)	-	-
Precision (RSD %)	-	-
Limit of Detection (LOD)	-	-
Limit of Quantification (LOQ)	-	-

Table 2: Comparison of HPLC-UV Methods

Parameter	Method 1	Method 2
Column	Nova-Pak CN[3]	C18 μ -Bondapack[4]
Mobile Phase	K ₂ HPO ₄ 50 mM (pH 7.0) and acetonitrile (60:40, v/v)[3]	Acetonitrile–water (80:20, v/v) [4]
Detection Wavelength	235 nm[3]	450 nm (after derivatization)[4]
Linearity Range	1-80 μ g/mL[3]	45–145 ng/mL[4]
Correlation Coefficient (r)	-	0.9999[4]
Accuracy (% Error)	< 1.6%[3]	-
Precision (CV %)	< 2.0%[3]	-
Limit of Detection (LOD)	-	15 ng/mL[4]
Limit of Quantification (LOQ)	-	50 ng/mL[4]

Table 3: UPLC-MS/MS Method Performance

Parameter	Value
Column	Hypurity C18 (50 mm x 4.6 mm, 5 μ m)[5]
Mobile Phase	Acetone-M: Buffer-1 (75:25, v/v)[5]
Linearity Range	2.6260 to 294.0960 ng/mL[5]
Accuracy (% Recovery)	62.74%[5]
Precision (% CV)	3.10%[5]
Selectivity	No interference from matrix components[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

UV-Visible Spectrophotometric Method

Objective: To quantify Fluvoxamine in bulk and pharmaceutical dosage forms.

Instrumentation: UV-Visible double beam spectrophotometer (e.g., SHIMADZU model UV-1800)[1].

Procedure:

- Solvent Selection: Ethanol is used as the solvent[1].
- Wavelength Selection: A solution of Fluvoxamine is scanned in the wavelength range of 200-400 nm to determine the maximum absorbance (λ_{max}), which is observed at 256 nm[1].
- Standard Stock Solution Preparation: Accurately weigh 100mg of Fluvoxamine and transfer it to a 100 ml volumetric flask. Dissolve and dilute to the mark with ethanol[1].
- Calibration Curve: Prepare a series of dilutions from the stock solution to get concentrations in the range of 5-30 $\mu\text{g/ml}$. Measure the absorbance of each solution at 256 nm and plot a graph of absorbance versus concentration[1].
- Sample Preparation (Tablets): Weigh and powder 20 tablets. Take a quantity of powder equivalent to 100mg of Fluvoxamine, dissolve in ethanol, sonicate, filter, and dilute to a known volume. Further dilute to bring the concentration within the linearity range and measure the absorbance[2].

HPLC-UV Method

Objective: To develop a stability-indicating HPLC method for the determination of Fluvoxamine maleate in pharmaceutical dosage forms[3].

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

- Column: Nova-Pak CN column[3].
- Mobile Phase: A mixture of K_2HPO_4 50 mM (pH 7.0) and acetonitrile (60: 40, v/v)[3].
- Flow Rate: Not specified.

- Detection: UV detector set at 235 nm[3].

Procedure:

- Standard Solution Preparation: Prepare a stock solution of Fluvoxamine maleate in the mobile phase. Prepare working standards by diluting the stock solution to concentrations within the range of 1-80 µg/ml[3].
- Sample Preparation (Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Fluvoxamine maleate, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter. Dilute the filtrate with the mobile phase to a suitable concentration for analysis[3].
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the amount of Fluvoxamine in the sample by comparing the peak area with that of the standard[3].

UPLC-MS/MS Method

Objective: To quantify Fluvoxamine in human plasma[5].

Instrumentation: UPLC system coupled with a tandem mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

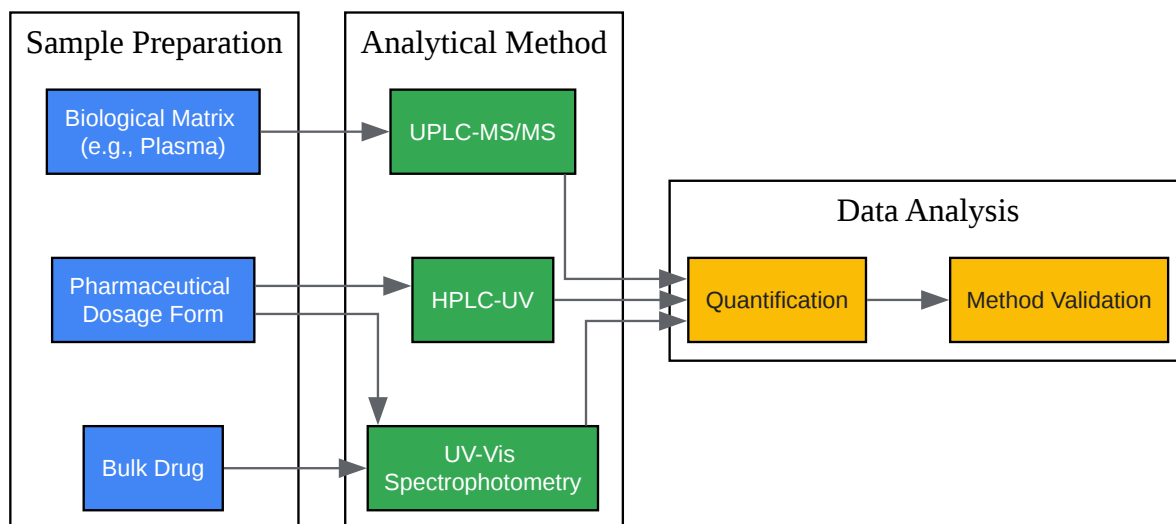
- Column: Hypurity C18 (50 mm x 4.6 mm, 5µm)[5].
- Mobile Phase: Acetone-M: Buffer-1 (75:25, v/v)[5].
- Flow Rate: 0.600 mL/min[5].
- Injection Volume: 10 µL[5].
- Internal Standard (IS): Fluvoxamine D4[5].

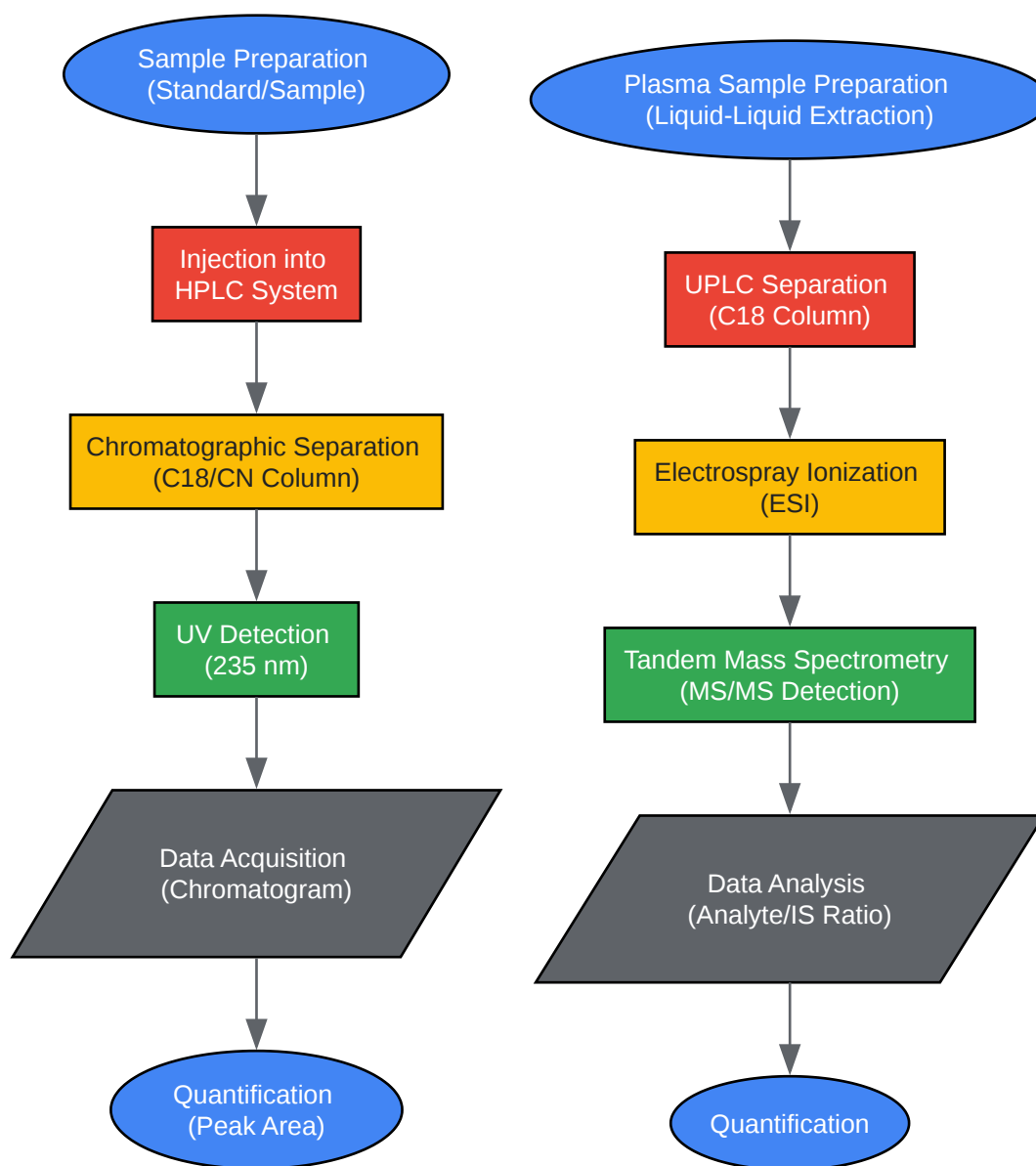
Procedure:

- **Sample Preparation (Plasma):** To 250 μ L of plasma, add the internal standard and perform a liquid-liquid extraction[5].
- **Calibration Standards and Quality Control Samples:** Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of Fluvoxamine[5].
- **Analysis:** Inject the extracted samples, calibration standards, and quality control samples into the UPLC-MS/MS system. Quantify Fluvoxamine based on the peak area ratio of the analyte to the internal standard[5].

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical methods described.





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